molecular formula C12H15N5O3 B11507997 4-Amino-N'-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-Amino-N'-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11507997
M. Wt: 277.28 g/mol
InChI Key: KKAXIWDWDRHXHS-UHFFFAOYSA-N
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Description

4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a methoxy-methylbenzyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Attachment of the Methoxy-Methylbenzyl Moiety: This step involves the reaction of the oxadiazole intermediate with 2-methoxy-4-methylbenzyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-Amino-N’-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific structural features, such as the oxadiazole ring and the methoxy-methylbenzyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

4-amino-N'-[(2-methoxy-4-methylphenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C12H15N5O3/c1-7-3-4-8(9(5-7)18-2)6-19-16-11(13)10-12(14)17-20-15-10/h3-5H,6H2,1-2H3,(H2,13,16)(H2,14,17)

InChI Key

KKAXIWDWDRHXHS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CO/N=C(/C2=NON=C2N)\N)OC

Canonical SMILES

CC1=CC(=C(C=C1)CON=C(C2=NON=C2N)N)OC

Origin of Product

United States

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